Diastovaricin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H45NO10 |

|---|---|

Molecular Weight |

687.8 g/mol |

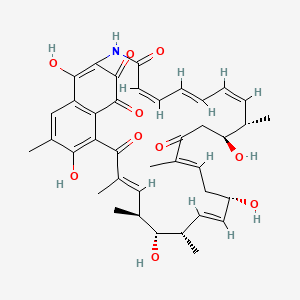

IUPAC Name |

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |

InChI |

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,34-/m0/s1 |

InChI Key |

VMGZUMXAOXKLLT-AFALAGEISA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)C(=O)C2=O)O |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |

Synonyms |

diastovaricin I diastovaricins I |

Origin of Product |

United States |

Foundational & Exploratory

Diastovaricin I: An Uncharted Mechanism of Action in the Ansamycin Family

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, presents a compelling yet largely unexplored profile for researchers. While its structural classification suggests a mechanism of action involving the inhibition of bacterial DNA-dependent RNA polymerase, a hallmark of the ansamycin family, specific and detailed in-depth studies on this compound are conspicuously absent from the public scientific literature. This guide synthesizes the available information on this compound and the broader ansamycin class to provide a foundational understanding and to highlight the significant opportunities for future research into its precise molecular interactions and therapeutic potential.

Introduction to this compound

This compound, also known as 30-Hydroxy-naphthomycin C, is a naturally occurring antibiotic isolated from Streptomyces species. Its chemical structure places it within the ansamycin family, a group of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. Compounds in this class are known for their potent biological activities, including antibacterial, antiviral, and antitumor effects.

Initial reports and product descriptions from commercial suppliers indicate that this compound possesses both antibacterial and antitumor properties, and it has been noted as an inducer of Friend mouse erythroleukemia cells. However, beyond these general characterizations, a thorough investigation into its mechanism of action, including quantitative data on its efficacy and detailed experimental validation, remains to be publicly documented.

The Ansamycin Mechanism of Action: A Probable Framework for this compound

The primary mechanism of action for ansamycin antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for transcription, the process of copying DNA into RNA, which is a fundamental step in gene expression and protein synthesis.

Inhibition of Bacterial RNA Polymerase

Ansamycins typically bind to a deep pocket within the β-subunit of the bacterial RNAP, in close proximity to the enzyme's active site. This binding sterically hinders the elongation of the nascent RNA chain, effectively halting transcription. The high affinity and specificity of this interaction for bacterial RNAP over its eukaryotic counterparts are key to the therapeutic index of these antibiotics. It is highly probable that this compound shares this primary mechanism of action.

A proposed workflow for investigating the interaction of this compound with bacterial RNA polymerase is outlined below:

Potential Inhibition of Heat Shock Protein 90 (HSP90)

Certain members of the ansamycin family, most notably geldanamycin (B1684428) and its derivatives, are well-characterized inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction pathways that promote cell growth and survival. In cancer cells, many of these client proteins are oncoproteins. By inhibiting HSP90, ansamycins can lead to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis. Given the reported antitumor activity of this compound, a secondary mechanism involving HSP90 inhibition is a plausible area for investigation.

The signaling pathway affected by HSP90 inhibition is depicted below:

Quantitative Data and Experimental Protocols: A Call for Research

A critical gap in the scientific literature is the absence of quantitative data and detailed experimental protocols specifically for this compound. To fully characterize its mechanism of action and therapeutic potential, the following experimental data are required:

Table 1: Essential Quantitative Data for Characterization of this compound

| Parameter | Description | Relevance to Mechanism of Action |

| IC50 (RNAP) | The half-maximal inhibitory concentration against bacterial RNA polymerase. | Quantifies the potency of direct enzymatic inhibition. |

| MIC | Minimum Inhibitory Concentration against various bacterial strains. | Determines the antibacterial spectrum and potency in a cellular context. |

| IC50 (HSP90) | The half-maximal inhibitory concentration for HSP90 binding or ATPase activity. | Assesses the potential for an antitumor mechanism via HSP90 inhibition. |

| GI50 | The half-maximal growth inhibition concentration against a panel of cancer cell lines. | Quantifies the cytotoxic and antiproliferative effects on cancer cells. |

| Binding Affinity (Kd) | The dissociation constant for the binding of this compound to its molecular targets. | Provides a direct measure of the strength of the drug-target interaction. |

Suggested Experimental Protocols

To generate the data outlined in Table 1, the following established experimental protocols could be employed:

-

In vitro RNA Polymerase Inhibition Assay: A cell-free transcription assay using purified bacterial RNA polymerase, a DNA template, and radiolabeled or fluorescently labeled nucleotides. The amount of synthesized RNA is quantified in the presence of varying concentrations of this compound to determine the IC50 value.

-

Broth Microdilution Method for MIC Determination: A standardized assay where various concentrations of this compound are incubated with different bacterial strains in a liquid growth medium. The MIC is determined as the lowest concentration that visibly inhibits bacterial growth.

-

HSP90 ATPase Activity Assay: A biochemical assay that measures the ATPase activity of purified HSP90. Inhibition of this activity by this compound would be indicative of a direct interaction and can be used to determine an IC50 value.

-

Cell Viability and Proliferation Assays (e.g., MTT, SRB): Cancer cell lines are treated with a range of this compound concentrations. After a defined incubation period, cell viability or proliferation is measured to calculate the GI50 value.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to directly measure the binding affinity (Kd) between this compound and its purified target proteins (RNAP or HSP90).

Conclusion and Future Directions

This compound represents a promising but enigmatic molecule within the well-established ansamycin class. Based on its chemical lineage, its primary mechanism of action is likely the inhibition of bacterial RNA polymerase, with a potential secondary role in HSP90 inhibition contributing to its observed antitumor activity. However, the lack of specific, in-depth research on this compound presents a significant knowledge gap.

Future research should focus on a comprehensive characterization of its biological activity, including the determination of its molecular targets and the elucidation of its precise binding interactions. The experimental approaches outlined in this guide provide a roadmap for such investigations. A thorough understanding of the mechanism of action of this compound will be crucial for unlocking its full therapeutic potential and for the rational design of novel derivatives with improved efficacy and selectivity. The scientific community is encouraged to undertake these studies to shed light on this intriguing natural product.

The Enigmatic Case of Diastovaricin I: A Search for a Ghost Molecule in Natural Product Discovery

A comprehensive investigation into the scientific literature and chemical databases for information on "Diastovaricin I" has yielded no discernible data. This suggests that the compound may be a novel discovery not yet disclosed in the public domain, a proprietary molecule, or a potential misnomer. As such, a detailed technical guide on its discovery, natural source, and biological activity cannot be constructed at this time.

The pursuit of novel bioactive compounds from natural sources is a cornerstone of drug discovery. Microorganisms, particularly bacteria of the genus Streptomyces, are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds have been developed into numerous life-saving drugs, including antibiotics, anticancer agents, and immunosuppressants. The discovery pipeline for such molecules typically involves a series of well-defined steps, from isolation and cultivation of the source organism to the extraction, purification, and structural elucidation of the active compounds.

While the user's request for an in-depth technical guide on "this compound" is in line with the interests of researchers in this field, the absence of any public information on this specific molecule precludes a detailed analysis. A thorough search of major scientific databases, including PubMed, Scopus, and chemical registries, failed to retrieve any mention of "this compound."

This lack of information prevents the fulfillment of the core requirements of the user's request, which include:

-

Data Presentation: Without any experimental data, it is impossible to summarize quantitative information into structured tables.

-

Experimental Protocols: The methodologies for the discovery, isolation, and characterization of "this compound" remain unknown.

-

Visualization of Pathways and Workflows: In the absence of any knowledge about its mechanism of action or discovery process, no signaling pathways or experimental workflows can be diagrammed.

It is plausible that "this compound" represents a very recent discovery that has not yet been published. The process from initial discovery to public disclosure can be lengthy, often involving patent applications and further preclinical development. Alternatively, the name could be an internal designation within a research group or company that has not been made public. There is also the possibility of a typographical error in the compound's name.

For researchers, scientists, and drug development professionals interested in novel natural products, the general workflow for discovery and characterization remains a critical area of study. The hypothetical discovery of a compound like "this compound" would likely follow a path illustrated by the generalized workflow below.

A Generalized Workflow for Natural Product Discovery

The process of discovering a new natural product, such as the elusive "this compound," would typically involve several key stages. This generalized workflow outlines the critical steps from initial screening to the identification of a pure, bioactive compound.

Unveiling the Assembly Line: A Technical Guide to Elucidating the Biosynthesis of Diastovaricin I in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

While the complete biosynthetic pathway of Diastovaricin I in Streptomyces remains to be fully elucidated in publicly available literature, this technical guide outlines a comprehensive and established framework for its discovery and characterization. The methodologies described herein are standard, robust approaches in the field of natural product biosynthesis and are designed to provide a clear roadmap for researchers aiming to unravel the genetic and biochemical blueprint of novel secondary metabolites.

Hypothetical Biosynthesis Pathway of a this compound-like Compound

To illustrate the experimental approach, we will consider a hypothetical biosynthetic pathway for a this compound-like polyketide natural product. This putative pathway will serve as the basis for the experimental designs and visualizations that follow. We hypothesize a modular polyketide synthase (PKS) system, followed by tailoring enzymatic modifications.

Spectroscopic and Structural Elucidation of Diastovaricin I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, was first isolated from Streptomyces diastatochromogenes. This technical guide provides a comprehensive summary of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that were instrumental in the elucidation of its complex structure. The information presented herein is compiled from the seminal publication by Hotta et al. in The Journal of Antibiotics (1986).[1]

Physicochemical Properties

Initial characterization of this compound revealed the following properties:

| Property | Value |

| Appearance | Yellow powder |

| Molecular Formula | C₃₉H₄₅NO₁₀ |

| Molecular Weight | 687 |

| UV λmax (nm) (ε) | (MeOH) 238 (28,000), 275 (24,000), 315 (10,500), 330 (10,500), 435 (5,800) |

| Solubility | Soluble in methanol, ethyl acetate, acetone, and chloroform (B151607). Insoluble in n-hexane and water. |

Spectroscopic Data

The structural determination of this compound relied heavily on the following spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry was pivotal in determining the molecular formula of this compound.

| Ion | m/z |

| [M+H]⁺ | 688.3019 |

Infrared (IR) Spectroscopy

The infrared spectrum provided crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H (hydroxyl) |

| 1730 | C=O (ester) |

| 1695 | C=O (amide) |

| 1640 | C=O (quinone) |

| 1610 | C=C (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of both ¹H and ¹³C NMR spectra allowed for the complete assignment of the chemical structure of this compound. The data presented below was acquired in CDCl₃.

¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 184.4 (s) | C-1 |

| 181.5 (s) | C-4 |

| 170.2 (s) | C-1' |

| 168.4 (s) | C-11 |

| 149.0 (s) | C-3 |

| 141.2 (s) | C-7 |

| 137.9 (s) | C-5 |

| 134.1 (d) | C-10 |

| 133.0 (s) | C-9 |

| 131.7 (d) | C-13 |

| 121.2 (s) | C-2 |

| 118.9 (s) | C-6 |

| 115.4 (s) | C-8 |

| 113.8 (s) | C-12 |

| 98.4 (d) | C-1'' |

| 82.3 (d) | C-15 |

| 79.2 (d) | C-21 |

| 75.3 (d) | C-19 |

| 74.5 (d) | C-17 |

| 72.8 (d) | C-25 |

| 68.9 (d) | C-3'' |

| 68.3 (d) | C-5'' |

| 67.8 (d) | C-4'' |

| 56.4 (q) | 3''-OCH₃ |

| 40.5 (t) | C-26 |

| 34.2 (d) | C-2'' |

| 33.1 (d) | C-20 |

| 32.8 (d) | C-18 |

| 31.8 (d) | C-14 |

| 27.8 (t) | C-22 |

| 26.1 (t) | C-24 |

| 20.8 (q) | 27-CH₃ |

| 19.8 (q) | 20-CH₃ |

| 18.0 (q) | 6''-CH₃ |

| 17.5 (q) | 18-CH₃ |

| 16.5 (q) | 14-CH₃ |

| 15.6 (q) | 24-CH₃ |

| 12.8 (q) | 16-CH₃ |

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Proton Assignment |

| 15.80 (s) | 3-OH | |

| 9.41 (s) | 7-OH | |

| 8.40 (s) | 11-NH | |

| 6.94 (d, 10.0) | H-10 | |

| 6.00 (dd, 15.0, 9.0) | H-13 | |

| 5.88 (d, 15.0) | H-23 | |

| 5.81 (d, 10.0) | H-25 | |

| 5.15 (d, 9.0) | H-15 | |

| 4.67 (d, 2.0) | H-1'' | |

| 4.10 (m) | H-19 | |

| 3.98 (d, 9.0) | H-17 | |

| 3.52 (dq, 9.0, 6.0) | H-5'' | |

| 3.48 (s) | 3''-OCH₃ | |

| 3.40 (dd, 9.0, 3.0) | H-4'' | |

| 3.32 (m) | H-21 | |

| 3.14 (dd, 9.0, 2.0) | H-3'' | |

| 2.70 (m) | H-14 | |

| 2.65 (m) | H-20 | |

| 2.58 (m) | H-18 | |

| 2.40 (m) | H-16 | |

| 2.30 (m) | H-22a | |

| 2.22 (m) | H-24a | |

| 2.10 (s) | 27-CH₃ | |

| 1.95 (m) | H-22b | |

| 1.88 (m) | H-2'' | |

| 1.80 (m) | H-24b | |

| 1.78 (s) | 8-CH₃ | |

| 1.30 (d, 6.0) | 6''-CH₃ | |

| 1.10 (d, 7.0) | 20-CH₃ | |

| 1.05 (d, 7.0) | 18-CH₃ | |

| 0.98 (d, 7.0) | 14-CH₃ | |

| 0.90 (d, 7.0) | 16-CH₃ | |

| 0.85 (d, 7.0) | 24-CH₃ |

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

A strain of Streptomyces diastatochromogenes was cultured, and the resulting fermentation broth was extracted with ethyl acetate. The concentrated extract was then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis Workflow

-

Mass Spectrometry: High-resolution mass spectra were recorded to determine the exact mass and molecular formula.

-

Infrared Spectroscopy: The IR spectrum was measured using a KBr pellet to identify characteristic functional group absorptions.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

Structural Elucidation Pathway

The elucidation of the this compound structure was a stepwise process integrating the data from all spectroscopic methods.

The mass spectrometry data established the molecular formula. The IR spectrum confirmed the presence of key functional groups including hydroxyls, a quinone, an ester, and an amide. The extensive 1D and 2D NMR data, including COSY and HMBC experiments, allowed for the piecing together of the molecular fragments: the naphthoquinone core, the long ansa chain with its stereocenters, and the attached sugar unit. The culmination of this data analysis led to the definitive structural assignment of this compound.

Conclusion

The spectroscopic data presented provides a foundational dataset for the chemical characterization of this compound. These details are crucial for researchers engaged in the synthesis of this compound analogs, professionals in drug development exploring its therapeutic potential, and scientists investigating its mode of action and biosynthetic pathway. The combination of MS, IR, and detailed NMR analysis provided an unambiguous structural elucidation of this complex natural product.

References

Diastovaricin I: A Technical Overview of Cytotoxicity in Cancer Cell Lines

A Note on Diastovaricin I: Extensive searches for "this compound" have yielded no specific data in publicly available scientific literature. It is possible that this is a novel or less-studied compound. This document will, therefore, provide a comprehensive technical guide on the cytotoxicity of ansamycin (B12435341) antibiotics, a class of compounds to which this compound likely belongs, given its name. The data and protocols presented are representative of well-studied ansamycins like Geldanamycin, Herbimycin A, and Tanespimycin (17-AAG), which are known for their potent anticancer activities.

Introduction to Ansamycin Antibiotics and HSP90 Inhibition

Ansamycins are a family of bacterially-derived macrolactams that exhibit significant antitumor properties.[1] Their primary mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, ansamycins trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[4]

Quantitative Cytotoxicity Data

The cytotoxic effects of ansamycin antibiotics have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Geldanamycin | Glioma | 0.4 - 3 | [5] |

| Breast Cancer (MCF-7, MDA-MB-231) | 2 - 20 | [5][6] | |

| Small Cell Lung Cancer | 50 - 100 | [5] | |

| Ovarian Cancer | 2000 | [5] | |

| T-cell Leukemia | 10 - 700 | [5] | |

| Myeloma | ~10 | [5] | |

| Mesothelioma (AB1, AE17, VGE62, JU77, MSTO-211H) | Low nM range | [7] | |

| Tanespimycin (17-AAG) | General (cell-free assay) | 5 | [8][9] |

| Prostate Cancer (LNCaP, LAPC-4, DU-145, PC-3) | 25 - 45 | [8][10] | |

| Breast Cancer (SKBR-3) | 70 | [11] | |

| Breast Cancer (JIMT-1, trastuzumab-resistant) | 10 | [11] | |

| BCR-ABL transformed Ba/F3 cells | 1,000 - 5,200 | [9] | |

| Herbimycin A | Colon Cancer | >40% growth inhibition at 125 ng/mL (~220 nM) | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity and the elucidation of mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with a serial dilution of the ansamycin compound (e.g., Geldanamycin, 17-AAG) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the ansamycin compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis for HSP90 Client Proteins

Western blotting is used to detect the degradation of specific HSP90 client proteins following treatment with ansamycins.

Protocol:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., HER2, Akt, c-Raf, CDK4).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for ansamycin antibiotics is the inhibition of HSP90, which leads to the disruption of multiple oncogenic signaling pathways.

HSP90 Inhibition and Client Protein Degradation

Caption: HSP90 Inhibition by Ansamycins.

Ansamycins bind to the ATP-binding pocket of HSP90, inhibiting its chaperone function.[13] This leads to the misfolding of client proteins, which are then targeted by the ubiquitin-proteasome system for degradation.[14]

Downstream Effects on Cancer Cell Signaling

The degradation of HSP90 client proteins has profound effects on cancer cell signaling, leading to cell cycle arrest and apoptosis.

Caption: Downstream Signaling Effects of HSP90 Inhibition.

The degradation of key signaling molecules like HER2, Akt, c-Raf, and CDK4 disrupts the PI3K/Akt and RAS/MAPK pathways, which are critical for cell survival and proliferation.[15][16] This ultimately leads to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis.[16] The pro-apoptotic effects are often mediated through the downregulation of anti-apoptotic proteins and the activation of caspases.[17]

References

- 1. Ansamycin - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

- 7. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agscientific.com [agscientific.com]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induction of Erythroid Differentiation by Diastovaricin I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Current Status

An extensive review of scientific literature and databases has been conducted to provide a comprehensive technical guide on the induction of erythroid differentiation by Diastovaricin I. This search encompassed scholarly articles, patents, and technical reports to gather quantitative data, experimental protocols, and to elucidate the signaling pathways involved.

Despite a thorough investigation, no direct or indirect references were found linking "this compound" to the process of erythroid differentiation. The current body of scientific literature does not appear to contain studies on the effects of this specific compound on the development and maturation of red blood cells.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams specifically for this compound's role in erythroid differentiation at this time.

General Principles of Erythroid Differentiation

While information on this compound is unavailable, this document will provide a general overview of erythroid differentiation, the process by which hematopoietic stem cells give rise to mature red blood cells. This foundational knowledge is critical for understanding how a novel compound could potentially influence this pathway.

Erythropoiesis is a tightly regulated process involving the proliferation and differentiation of erythroid progenitor cells.[1][2][3] This maturation cascade is driven by various growth factors and hormones, with erythropoietin (EPO) being the primary regulator.[4][5] The process can be broadly divided into several stages, from early burst-forming unit-erythroid (BFU-E) and colony-forming unit-erythroid (CFU-E) progenitors to morphologically distinct erythroblasts (proerythroblasts, basophilic, polychromatic, and orthochromatic erythroblasts) and finally, anucleated reticulocytes and mature erythrocytes.

Key Signaling Pathways in Erythroid Differentiation

The signaling cascades initiated by erythropoietin binding to its receptor (EPO-R) are central to erythroid cell survival, proliferation, and differentiation. Activation of the EPO-R triggers several downstream pathways, including the JAK2/STAT5 pathway, which is crucial for the transcription of genes that prevent apoptosis and promote differentiation. Other significant pathways involved include the PI3K/Akt and MAPK pathways, which also play roles in cell survival and proliferation.

Methodologies for Studying Erythroid Differentiation

To investigate the effects of a compound like this compound on erythroid differentiation, a series of established experimental protocols would be employed.

Cell Culture and Induction of Differentiation

A common in vitro model for studying erythropoiesis is the use of hematopoietic stem and progenitor cells (HSPCs) derived from sources such as bone marrow, cord blood, or peripheral blood. Cell lines like K562 are also utilized to study the molecular mechanisms of erythroid differentiation. Differentiation is typically induced by culturing these cells in specific media supplemented with cytokines, most notably erythropoietin.

Assessment of Erythroid Differentiation

The progression of erythroid differentiation is monitored through various analytical techniques:

-

Morphological Analysis: Changes in cell size, nuclear condensation, and hemoglobinization can be observed by staining cells with Wright-Giemsa or similar stains.

-

Flow Cytometry: This is a powerful tool for quantifying different stages of erythroid differentiation based on the expression of specific cell surface markers. Commonly used markers include CD71 (transferrin receptor) and CD235a (glycophorin A). For instance, early erythroblasts are characterized by high expression of CD71, which decreases as the cells mature.

-

Hemoglobin Synthesis Measurement: The production of hemoglobin, a hallmark of terminal erythroid differentiation, can be quantified using benzidine (B372746) staining or by measuring the expression of globin genes.

-

Colony-Forming Assays: These assays are used to assess the proliferation and differentiation of erythroid progenitors (BFU-E and CFU-E) in semi-solid media.

Future Directions

Should "this compound" become a subject of investigation for its role in erythroid differentiation, the experimental approaches outlined above would be fundamental in characterizing its effects. Researchers would aim to:

-

Determine the optimal concentration of this compound for inducing differentiation and assess its cytotoxicity.

-

Quantify the efficiency of differentiation by measuring the percentage of cells at different erythroid stages over time.

-

Elucidate the mechanism of action by investigating its impact on known signaling pathways involved in erythropoiesis.

This guide will be updated as soon as any relevant scientific data on this compound and its effects on erythroid differentiation become available.

References

- 1. Editorial: New insights into dyserythropoiesis: from pathophysiology, molecular mechanisms to treatments for erythroid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythropoiesis: Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of Human Hematopoietic Stem and Progenitor Cell Differentiation to the Erythroid Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the In Vitro and In Vivo Stability of Ansamycin Antibiotics: A Case Study with Geldanamycin as a Surrogate for Diastovaricin I

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the methodologies used to evaluate the stability of ansamycin (B12435341) antibiotics, along with representative data and metabolic pathways.

Introduction to Ansamycin Stability

Ansamycins are a family of macrocyclic antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] Their unique structure contributes to their biological activity but also presents challenges in terms of solubility, chemical stability, and metabolic susceptibility.[3][4] Understanding the in vitro and in vivo stability of a novel ansamycin like Diastovaricin I is critical for its development as a therapeutic agent. Stability studies are essential to determine a compound's shelf-life, identify potential degradation products, and predict its pharmacokinetic profile.

Geldanamycin (B1684428), a benzoquinone ansamycin, is a potent inhibitor of Heat shock protein 90 (Hsp90).[2][5] However, its clinical development has been hampered by poor solubility, instability, and hepatotoxicity.[3][4] Extensive research on Geldanamycin and its analogs has led to a better understanding of their stability and metabolism, providing valuable insights for the development of new ansamycin-based drugs.

In Vitro Stability Assessment

In vitro stability studies are crucial for evaluating the intrinsic chemical stability of a compound and its susceptibility to enzymatic degradation in a controlled environment. These studies are typically performed in various biological matrices to mimic physiological conditions.

A general protocol for assessing the in vitro stability of an ansamycin antibiotic involves the following steps:

-

Preparation of Stock Solutions: The test compound (e.g., this compound) is dissolved in a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution.

-

Incubation with Biological Matrices: The stock solution is diluted into various biological matrices, including:

-

Phosphate Buffered Saline (PBS): To assess hydrolytic stability at physiological pH.

-

Human Plasma: To evaluate stability in the presence of plasma proteins and enzymes.

-

Liver Microsomes (Human, Rat, Mouse): To determine metabolic stability by cytochrome P450 (CYP) enzymes. The incubation mixture typically includes NADPH as a cofactor to initiate enzymatic reactions.

-

-

Incubation Conditions: The incubation is carried out at 37°C in a shaking water bath. Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The enzymatic reactions are quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration (time 0). The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression is used to determine the degradation rate constant (k). The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = 0.693 / k.

The following table summarizes representative in vitro stability data for Geldanamycin and its analog 17-AAG.

| Compound | Matrix | Parameter | Value | Reference |

| Geldanamycin | LNCaP Cells | Half-life (t₁/₂) | ~1.5 - 3.1 hours | [6] |

| 17-AAG | Liver Microsomes | Metabolic Stability | Lower than in combination | [7] |

Note: The stability of Geldanamycin can be influenced by the presence of other compounds, suggesting potential for drug-drug interactions.[7]

In Vivo Stability and Pharmacokinetics

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. The in vivo stability directly impacts the compound's bioavailability and therapeutic efficacy.

A typical in vivo pharmacokinetic study in an animal model (e.g., mouse or rat) involves the following:

-

Animal Dosing: The compound is administered to the animals via a specific route, such as intravenous (IV) or oral (PO) gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: The compound and its potential metabolites are extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.

-

Analytical Quantification: The concentration of the parent compound in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Geldanamycin exhibits unfavorable pharmacokinetic properties and pronounced hepatotoxicity in animal models.[5] Its benzoquinone ring can be reduced to a hydroquinone (B1673460) form by NAD(P)H: quinone oxidoreductase 1 (NQO1).[5] This hydroquinone form has a higher affinity for Hsp90.[5] The redox equilibrium between the quinone and hydroquinone forms of Geldanamycin and its analogs, like 17-AAG, exists both in vitro and in vivo.[7]

Visualizing Experimental Workflows and Metabolic Pathways

The following diagram illustrates a typical workflow for assessing the in vitro and in vivo stability of a novel ansamycin antibiotic.

References

- 1. Ansamycin - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of geldanamycin on androgen receptor function and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Isolation of Diastovaricin I from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is an ansamycin (B12435341) antibiotic isolated from Streptomyces diastovaricinus. This class of antibiotics is known for its potent biological activities, which include antibacterial, antifungal, and antitumor properties. The complex structure of this compound makes its isolation and purification a critical step for further investigation into its mechanism of action, structure-activity relationships, and potential therapeutic applications. These application notes provide a detailed protocol for the cultivation of Streptomyces diastovaricinus, followed by the extraction, and chromatographic purification of this compound.

Materials and Equipment

-

Microorganism: Streptomyces diastovaricinus

-

Culture Media: See Table 1 for compositions of seed and fermentation media.

-

Solvents: Ethyl acetate (B1210297), methanol (B129727), chloroform, n-hexane (all analytical grade)

-

Chromatography: Silica (B1680970) gel (for column chromatography), Sephadex LH-20, High-Performance Liquid Chromatography (HPLC) system, C18 reverse-phase HPLC column.

-

Equipment: Shaking incubator, fermenter, centrifuge, rotary evaporator, freeze dryer, spectrophotometer, HPLC system with UV detector.

Experimental Protocols

Fermentation of Streptomyces diastovaricinus

The production of this compound is achieved through a two-stage fermentation process: a seed culture to generate sufficient biomass, followed by a larger scale production culture.

a. Seed Culture:

-

Prepare the seed culture medium as detailed in Table 1.

-

Inoculate a 500 mL flask containing 100 mL of seed medium with a loopful of Streptomyces diastovaricinus spores or a mycelial suspension.

-

Incubate the flask on a rotary shaker at 200 rpm for 48 hours at 28°C.

b. Production Culture:

-

Prepare the production fermentation medium as described in Table 1.

-

Transfer the seed culture (5% v/v) to a fermenter containing the production medium.

-

Carry out the fermentation for 96 hours at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation of 300 rpm. Maintain the pH at 7.0 by the addition of 1N NaOH or 1N HCl as needed.

| Table 1: Culture Media Composition | |

| Component | Concentration (g/L) |

| Seed Medium | |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| Distilled Water | 1 L |

| pH | 7.2 |

| Production Medium | |

| Soluble Starch | 40.0 |

| Soybean Meal | 20.0 |

| Yeast Extract | 2.0 |

| NaCl | 2.0 |

| CaCO3 | 2.0 |

| Distilled Water | 1 L |

| pH | 7.0 |

Extraction of this compound

Following fermentation, this compound is present in both the culture broth and the mycelium. Therefore, both fractions must be processed.

-

Centrifuge the entire fermentation culture (10 L) at 5,000 x g for 20 minutes to separate the supernatant (broth) from the mycelial cake.

-

Mycelium Extraction:

-

Homogenize the mycelial cake with ethyl acetate (3 x 1 L).

-

Filter the mixture and combine the ethyl acetate extracts.

-

Concentrate the combined extracts in vacuo using a rotary evaporator to yield a crude mycelial extract.

-

-

Supernatant Extraction:

-

Extract the supernatant with an equal volume of ethyl acetate (3 x 10 L).

-

Combine the organic layers and concentrate in vacuo to obtain a crude broth extract.

-

-

Combine the crude mycelial and broth extracts for further purification.

| Table 2: Extraction Parameters | |

| Parameter | Value |

| Culture Volume | 10 L |

| Centrifugation | 5,000 x g for 20 min |

| Mycelium Extraction Solvent | Ethyl Acetate |

| Mycelium Extraction Volume | 3 x 1 L |

| Supernatant Extraction Solvent | Ethyl Acetate |

| Supernatant Extraction Volume | 3 x 10 L |

Purification of this compound

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

a. Silica Gel Column Chromatography:

-

Dissolve the combined crude extract in a minimal amount of chloroform.

-

Apply the dissolved extract to a silica gel column (5 cm x 50 cm) pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. (See Table 3 for gradient details).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v) and UV visualization.

-

Combine fractions containing the target compound.

b. Sephadex LH-20 Gel Filtration:

-

Dissolve the enriched fraction from the silica gel column in methanol.

-

Apply the sample to a Sephadex LH-20 column (2.5 cm x 100 cm) equilibrated with methanol.

-

Elute with methanol at a flow rate of 1 mL/min.

-

Collect fractions and analyze by TLC to identify those containing this compound.

c. Preparative HPLC:

-

Perform final purification using a preparative reverse-phase HPLC system.

-

Dissolve the semi-purified sample from the Sephadex LH-20 column in methanol.

-

Inject the sample onto a C18 column (20 mm x 250 mm).

-

Elute with a linear gradient of methanol and water (see Table 3 for gradient details) at a flow rate of 5 mL/min.

-

Monitor the eluent at 280 nm and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain this compound as a solid.

| Table 3: Chromatographic Conditions | |

| Parameter | Value |

| Silica Gel Chromatography | |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase Gradient | 1. 100% n-Hexane |

| 2. n-Hexane:Ethyl Acetate (9:1 to 1:9) | |

| 3. 100% Ethyl Acetate | |

| 4. Ethyl Acetate:Methanol (9:1 to 1:1) | |

| Sephadex LH-20 Chromatography | |

| Stationary Phase | Sephadex LH-20 |

| Mobile Phase | 100% Methanol |

| Preparative HPLC | |

| Stationary Phase | C18, 10 µm |

| Mobile Phase Gradient | Linear gradient from 40% Methanol in Water to 100% Methanol over 30 minutes |

| Flow Rate | 5 mL/min |

| Detection | UV at 280 nm |

Visualizations

Caption: Workflow for the isolation of this compound.

Total Synthesis of (+)-Disorazole Z1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the first total synthesis of (+)-Disorazole Z1, a highly potent cytotoxic macrodiolide. Due to the lack of published data on the total synthesis of Diastovaricin I, this report focuses on (+)-Disorazole Z1 as a representative example of a complex natural product synthesis, reflecting a significant achievement in synthetic organic chemistry. The methodology presented herein is based on the successful strategy developed by Schinzer and colleagues. Key aspects of the synthesis include the stereoselective construction of the complex side chains via consecutive aldol (B89426) reactions, the assembly of two key fragments—a vinyl iodide and a diene-stannane—and a final double Stille coupling reaction to achieve macrocyclization. This document offers detailed experimental protocols for the key transformations, quantitative data for each step, and visual diagrams to elucidate the synthetic pathway and workflows.

Introduction

(+)-Disorazole Z1 is a 26-membered macrodiolide natural product isolated from the myxobacterium Sorangium cellulosum. It exhibits exceptionally high cytotoxicity against various cancer cell lines, with activity reported in the picomolar range, making it a molecule of significant interest for cancer research and drug development.[1] The complex molecular architecture of (+)-Disorazole Z1, characterized by two identical lateral chains each containing a stereochemical triad (B1167595) with a quaternary chiral center, presented a formidable challenge for synthetic chemists.[2]

The first total synthesis of (+)-Disorazole Z1 was accomplished by the research group of Dieter Schinzer.[3][4] Their convergent strategy is highlighted by the highly diastereoselective synthesis of the acyclic fragments and a C2-symmetric double Stille cross-coupling for the crucial macrocyclization step.[3] This approach not only provided access to the natural product for further biological evaluation but also opened avenues for the synthesis of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

The synthetic plan for (+)-Disorazole Z1 is a convergent approach that hinges on the preparation of two key building blocks: the vinyl iodide lateral chain and the diene-stannane core. These two fragments are designed to be coupled via an esterification, followed by a head-to-tail dimerization and macrocyclization using a double Stille cross-coupling reaction. The C2-symmetry of the target molecule is strategically exploited in the final macrocyclization step.

Below is a DOT language representation of the overall retrosynthetic strategy.

Caption: Retrosynthetic analysis of (+)-Disorazole Z1.

Synthesis of Key Fragments

The successful execution of the total synthesis relies on the efficient and stereocontrolled preparation of two critical intermediates: the vinyl iodide side chain and the diene-stannane core.

Synthesis of the Vinyl Iodide Fragment

The construction of the highly functionalized acyclic side chain, which contains three contiguous stereocenters including a quaternary carbon, is a major challenge. The Schinzer strategy employs two consecutive, highly diastereoselective aldol reactions.

A DOT language representation of the workflow for the synthesis of the vinyl iodide fragment is provided below.

Caption: Workflow for the synthesis of the vinyl iodide fragment.

Quantitative Data for the Synthesis of the Vinyl Iodide Fragment

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | First Aldol Reaction | (S)-configured thiazolidinethione | Non-Evans syn aldol product | Aldehyde, Titanium tetrachloride, -78 °C | 79 | >95:5 |

| 2 | Second Aldol Reaction | Lactone intermediate | Product with stereochemical triad | Aldehyde, Boron reagent, Base | 81 | ≥99:1 |

| 3 | Final transformations | Intermediate from step 2 | (Z)-Vinyl iodide | Multi-step sequence | - | - |

Experimental Protocols

Protocol 3.1.1: First Diastereoselective Aldol Reaction To a solution of the (S)-configured thiazolidinethione (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added titanium tetrachloride (1.1 equiv). After stirring for 30 minutes, the corresponding aldehyde (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the non-Evans syn aldol product.

Protocol 3.1.2: Second Diastereoselective Aldol Reaction To a solution of the lactone intermediate (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added the boron reagent (1.1 equiv) followed by the dropwise addition of a base (1.3 equiv). After stirring for 1 hour at -78 °C, the aldehyde (1.5 equiv) is added. The reaction is stirred for an additional 4 hours at -78 °C before being quenched with a phosphate (B84403) buffer solution (pH 7). The mixture is warmed to room temperature and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting product with the desired stereochemical triad is purified by flash chromatography.

Synthesis of the Diene-Stannane Fragment

The diene-stannane fragment contains the oxazole core of (+)-Disorazole Z1. The synthesis of this fragment was streamlined to reduce the number of steps compared to previous routes.

Quantitative Data for the Synthesis of the Diene-Stannane Fragment

| Step No. | Reaction | Starting Material | Product | Key Reagents and Conditions | Yield (%) |

| 4 | Oxazole Formation | Serine derivative | Oxazole intermediate | DAST, DBU, HBTU | - |

| 5 | Stannane (B1208499) Installation | Oxazole intermediate | Diene-stannane fragment | Multi-step sequence | - |

Experimental Protocols

Protocol 3.2.1: Oxazole Formation The synthesis of the oxazole core involves the cyclization of a serine-derived amide. The amide precursor is treated with diethylaminosulfur trifluoride (DAST) to effect cyclodehydration to the oxazoline, which is then oxidized to the oxazole using a suitable oxidizing agent.

Protocol 3.2.2: Diene and Stannane Installation Following the formation of the oxazole ring, a series of functional group manipulations are carried out to install the diene and the stannane moieties. This typically involves olefination reactions and a final stannylation step to yield the desired diene-stannane fragment.

Assembly and Macrocyclization

With both the vinyl iodide and diene-stannane fragments in hand, the final stages of the synthesis involve their coupling and the crucial macrocyclization.

A DOT language representation of the final assembly and macrocyclization workflow is shown below.

Caption: Final assembly and macrocyclization workflow.

Quantitative Data for the Final Assembly and Macrocyclization

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 6 | Esterification | Vinyl iodide and Diene-stannane | Monomer precursor | MNBA, DMAP | - |

| 7 | Double Stille Coupling | Monomer precursor | Protected (+)-Disorazole Z1 | Pd catalyst, CuTC, DMF | 39 |

| 8 | Deprotection | Protected (+)-Disorazole Z1 | (+)-Disorazole Z1 | HF-pyridine, THF/pyridine (B92270) | 43 |

Experimental Protocols

Protocol 4.1: Esterification To a solution of the diene-stannane carboxylic acid (1.0 equiv) and the vinyl iodide alcohol (1.2 equiv) in dry THF are added 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.5 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 2.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the esterified monomer precursor.

Protocol 4.2: Double Stille Coupling (Macrocyclization) A solution of the monomer precursor (1.0 equiv) in dry, degassed DMF is added dropwise over a period of 12 hours via syringe pump to a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.1 equiv) and copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 0.4 equiv) in dry, degassed DMF at room temperature. After the addition is complete, the reaction is stirred for an additional 6 hours. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the protected (+)-Disorazole Z1.

Protocol 4.3: Final Deprotection To a solution of the protected (+)-Disorazole Z1 (1.0 equiv) in a mixture of THF and pyridine (4:1) in a polypropylene (B1209903) flask is added HF-pyridine complex (excess) at 0 °C. The reaction is stirred at this temperature for 2 hours, then warmed to room temperature and stirred for an additional 10 hours, while being protected from light. The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purification by preparative HPLC yields pure (+)-Disorazole Z1.

Conclusion

The first total synthesis of (+)-Disorazole Z1 by Schinzer and coworkers represents a landmark achievement in natural product synthesis. The strategic use of highly diastereoselective aldol reactions to construct the complex side chains and a robust double Stille coupling for the macrocyclization provides an efficient and elegant route to this potent cytotoxic agent. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the fascinating biology of the disorazoles and the development of new anticancer therapeutics.

References

Application Notes and Protocols for the Purification of Diastovaricin I using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is a member of the ansamycin (B12435341) class of antibiotics, produced by the bacterium Streptomyces diastochromogenes. Like other ansamycins, it exhibits notable biological activities which make it a compound of interest for further research and development. The purification of this compound from fermentation broths is a critical step for its characterization and subsequent use in biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility.

This document provides detailed protocols for the purification of this compound using HPLC, based on established methodologies. It includes a comprehensive experimental workflow, from initial extraction to final purification, along with tabulated data for easy reference.

Experimental Protocols

The purification of this compound from the culture broth of Streptomyces diastochromogenes involves a multi-step process to remove interfering substances and isolate the target compound. The general workflow includes extraction from the fermentation broth, preliminary purification using column chromatography, and a final polishing step using HPLC.

Fermentation and Extraction

A producing strain of Streptomyces diastochromogenes is cultured in a suitable fermentation medium to promote the production of this compound. Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. This compound is then extracted from the mycelial cake using an organic solvent such as acetone (B3395972). The acetone extract is concentrated under reduced pressure to yield a crude extract.

Preliminary Purification by Silica (B1680970) Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography to perform an initial separation of compounds.

-

Stationary Phase: Silica gel

-

Mobile Phase: A stepwise gradient of chloroform (B151607) and methanol (B129727). The column is typically started with 100% chloroform, and the polarity is gradually increased by the addition of methanol.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing the target compound are pooled and the solvent is evaporated to yield a partially purified residue.

Final Purification by High-Performance Liquid Chromatography (HPLC)

The partially purified residue containing this compound is further purified by reversed-phase HPLC.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A preparative or semi-preparative HPLC system |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Isocratic |

| Mobile Phase Ratio | 60:40 (Acetonitrile:Water) |

| Flow Rate | To be optimized based on column dimensions |

| Detection | UV detector at a specified wavelength |

| Injection Volume | Dependent on column capacity and sample concentration |

| Sample Preparation | The partially purified residue is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm filter before injection. |

Procedure:

-

Equilibrate the C18 column with the mobile phase (60:40 Acetonitrile:Water) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the elution profile at the specified UV wavelength.

-

Collect the fraction corresponding to the this compound peak.

-

Analyze the purity of the collected fraction by analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound.

| Parameter | Value/Description |

| Column Type | C18 Reversed-Phase |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Elution Profile | Isocratic (60% A, 40% B) |

| Detection | UV Absorbance |

Visualizations

Experimental Workflow for this compound Purification

Application Notes and Protocols for Cell-based Assays to Evaluate the Antitumor Activity of Diastovaricin I

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diastovaricin I is a novel natural product with putative antitumor properties. This document provides a comprehensive guide to the cell-based assays and protocols required to elucidate its anticancer activity and mechanism of action. The following protocols are designed to be robust and reproducible for the preliminary screening and characterization of this compound. Natural products are a significant source of new anticancer drugs, and a systematic evaluation of their biological activities is crucial for drug discovery.[1][][3]

Part 1: Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the antitumor potential of a compound is to determine its effect on cancer cell viability and proliferation.[3][4]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[][5]

-

Compound Treatment: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Doxorubicin (B1662922) IC50 (µM) |

| MCF-7 | 24 | 45.2 | 1.2 |

| 48 | 25.8 | 0.8 | |

| 72 | 12.5 | 0.5 | |

| A549 | 24 | 60.1 | 2.5 |

| 48 | 35.7 | 1.5 | |

| 72 | 18.9 | 1.0 | |

| HepG2 | 24 | 55.4 | 2.1 |

| 48 | 30.2 | 1.3 | |

| 72 | 15.6 | 0.9 |

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Apoptosis Assays

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis), several assays can be performed.[6][7][8]

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry.

Data Presentation:

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Time (h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 24 | 95.1 | 2.5 | 1.8 | 0.6 |

| This compound (25 µM) | 24 | 60.3 | 20.5 | 15.2 | 4.0 |

| Vehicle Control | 48 | 94.5 | 2.8 | 2.0 | 0.7 |

| This compound (25 µM) | 48 | 35.8 | 35.1 | 25.6 | 3.5 |

Caspase Activity Assay

Caspases are key mediators of apoptosis.[6] This assay measures the activity of caspases, such as caspase-3 and caspase-7.

Experimental Protocol:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time.

Part 3: Cell Cycle Analysis

Many antitumor compounds exert their effects by arresting the cell cycle at specific checkpoints.[6][9][10][11]

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 65.2 | 20.5 | 14.3 |

| This compound (35 µM) | 40.1 | 25.3 | 34.6 |

The data suggests that this compound induces a G2/M phase arrest in A549 cells.[6][9]

Logical Diagram of Cell Cycle Arrest

Caption: this compound induces G2/M cell cycle arrest, inhibiting proliferation.

Part 4: Signaling Pathway Analysis

To understand the molecular mechanism of this compound, it is essential to investigate its effect on key signaling pathways involved in cancer cell survival and apoptosis.

Western Blotting

Western blotting can be used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p53, Cyclin B1, CDK1) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Conclusion: These application notes provide a framework for the initial characterization of the antitumor properties of this compound. The data obtained from these assays will be crucial for guiding further preclinical development and for understanding its therapeutic potential. The versatility of these assays allows for their adaptation to various cancer cell lines and for the screening of other novel natural products.[4]

References

- 1. researchgate.net [researchgate.net]

- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permanent cell cycle arrest in asynchronously proliferating normal human fibroblasts treated with doxorubicin or etoposide but not camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Determining the Minimum Inhibitory Concentration (MIC) of Diastovaricin I Against Bacteria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate determination of the MIC is a cornerstone in the discovery and development of new antimicrobial agents, providing essential data on the potency of the compound.[4]

General Considerations for this compound

As a natural product, this compound may present specific challenges in susceptibility testing. It is crucial to consider its solubility and potential for color interference. For compounds with poor aqueous solubility, stock solutions may need to be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). However, the final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects. If the compound is colored, it may interfere with visual or spectrophotometric reading of bacterial growth in broth-based assays. In such cases, agar-based methods or the use of growth indicators may be more suitable.

Recommended Methodologies

The two primary recommended methods for determining the MIC of this compound are Broth Microdilution and Agar (B569324) Dilution. These methods are considered gold standards for their accuracy and reproducibility in providing quantitative results.[5][6]

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium performed in a 96-well microtiter plate.[2][6][7] This method allows for the simultaneous testing of multiple concentrations of this compound against one or more bacterial isolates.

Principle

A standardized suspension of the test bacterium is added to wells of a microtiter plate containing serial dilutions of this compound in a suitable broth medium. Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[8]

Materials

-

This compound

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strain(s) of interest

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

Experimental Protocol

-

Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in sterile broth to achieve the desired starting concentration for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the starting this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the final desired range. Do not add bacteria to the sterility control wells (column 12).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Workflow Diagram

Protocol 2: Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing fastidious organisms, for testing multiple isolates simultaneously, or when the antimicrobial agent is not suitable for broth dilution (e.g., due to color or solubility issues).[4][5]

Principle

A series of agar plates, each containing a different concentration of this compound, is prepared. The surfaces of the plates are then inoculated with a standardized suspension of the test bacteria. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[5]

Materials

-

This compound

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Bacterial strain(s) of interest

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile Petri dishes

-

Inoculum replicating apparatus (optional, but recommended for multiple isolates)

-

Incubator (35°C ± 2°C)

Experimental Protocol

-

Preparation of this compound Agar Plates:

-

Prepare a stock solution of this compound at 10 times the highest desired final concentration in the agar.

-

Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

-

Prepare a series of tubes, each containing 18 mL of molten agar.

-

Add 2 mL of the appropriate this compound dilution to each tube of molten agar to achieve the desired final concentrations (this 1:10 dilution ensures minimal effect of the solvent).

-

Mix each tube thoroughly and pour the contents into sterile Petri dishes. Allow the agar to solidify completely.

-